propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate
Overview
Description
Propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate is a complex organic compound that features a combination of various functional groups, including a triazole ring, a benzyl group, and a chlorobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl and Ethyl Groups: These groups can be introduced via alkylation reactions using benzyl halides and ethyl halides, respectively.
Formation of the Chlorobenzoate Ester: This step involves the esterification of 4-chlorobenzoic acid with propan-2-ol in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Coupling Reactions: The final step involves coupling the triazole derivative with the chlorobenzoate ester using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It may find use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and benzyl group may play key roles in binding to these targets, while the chlorobenzoate ester may influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl 3-({[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate: Similar structure but with a methyl group instead of an ethyl group.
Propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-bromobenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The unique combination of functional groups in propan-2-yl 3-({[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-chlorobenzoate gives it distinct chemical and biological properties. The presence of the triazole ring, benzyl group, and chlorobenzoate ester allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
propan-2-yl 3-[[2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-4-chlorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN4O3S/c1-4-28-20(12-16-8-6-5-7-9-16)26-27-23(28)32-14-21(29)25-19-13-17(10-11-18(19)24)22(30)31-15(2)3/h5-11,13,15H,4,12,14H2,1-3H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXQATXYAWOPML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)C(=O)OC(C)C)Cl)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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